

Comprehensive literature review of "2-Heptyl-2-(hydroxymethyl)propane-1,3-diol"

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Compound of Interest

Compound Name: 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B1311374

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Comprehensive Literature Review: 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on "**2-Heptyl-2-(hydroxymethyl)propane-1,3-diol**". Despite its well-defined chemical structure, publicly accessible research on this specific compound is notably limited. This document consolidates the existing data, which primarily consists of basic physicochemical properties. Due to the scarcity of specific experimental studies, this guide also explores potential synthetic methodologies and biological activities by drawing parallels with structurally analogous compounds. The significant knowledge gaps identified herein underscore the potential for novel research and development opportunities surrounding this molecule.

Physicochemical Properties

Quantitative data for **2-Heptyl-2-(hydroxymethyl)propane-1,3-diol** is sparse and largely predicted from computational models, with some experimental data available from chemical suppliers.

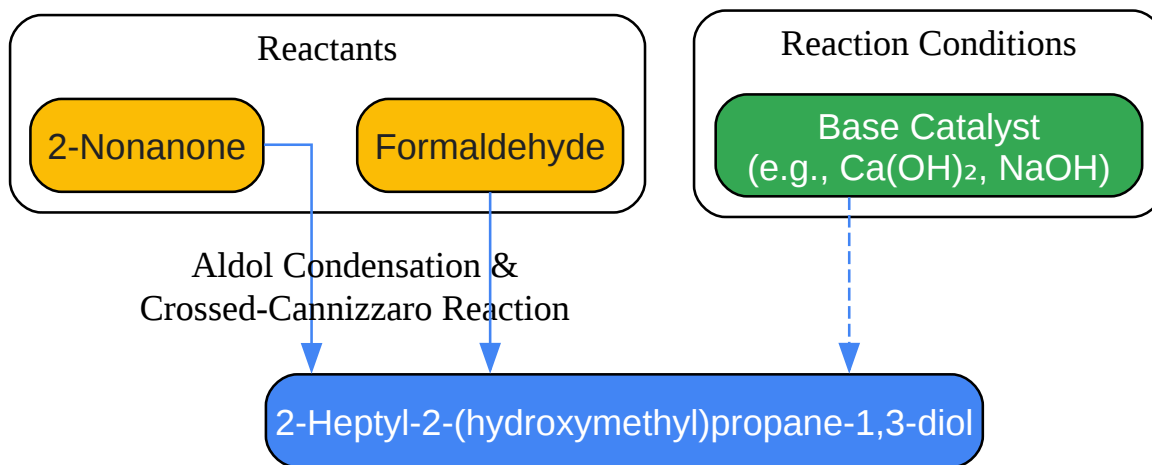
Property	Value	Data Type
CAS Number	4780-30-7	Experimental
Molecular Formula	C ₁₁ H ₂₄ O ₃	Experimental
Molecular Weight	204.31 g/mol	Calculated
Melting Point	68-69 °C[1]	Experimental
Boiling Point	359.2 ± 22.0 °C[1]	Predicted
Density	1.008 ± 0.06 g/cm ³ [1]	Predicted
pKa	14.04 ± 0.10	Predicted

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for **2-Heptyl-2-(hydroxymethyl)propane-1,3-diol** has not been identified in the scientific literature. However, based on the synthesis of similar 2-alkyl-2-(hydroxymethyl)propane-1,3-diols, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

The synthesis of analogous triols often employs an aldol condensation reaction followed by a crossed-Cannizzaro reaction. In this proposed scheme, 2-nonanone would serve as the starting material, reacting with an excess of formaldehyde in the presence of a base.



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Caption: Proposed synthesis of **2-Heptyl-2-(hydroxymethyl)propane-1,3-diol**.

Hypothetical Experimental Protocol

- **Reaction Setup:** Combine 2-nonanone and an excess of aqueous formaldehyde (e.g., 3-4 molar equivalents) in a suitable solvent such as methanol or dioxane.
- **Aldol Condensation:** Slowly add a slurry of a base catalyst, like calcium hydroxide, to the reaction mixture while maintaining the temperature below 30°C to control the exothermic reaction. Stir until the condensation is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).
- **Crossed-Cannizzaro Reaction:** Add a stronger base, such as sodium hydroxide, and heat the mixture to facilitate the reduction of the intermediate hydroxymethyl ketone to the final triol.
- **Workup and Purification:** Cool the reaction mixture and neutralize with an acid (e.g., formic acid). The product can then be isolated by extraction with an organic solvent. Further purification can be achieved through recrystallization or column chromatography.

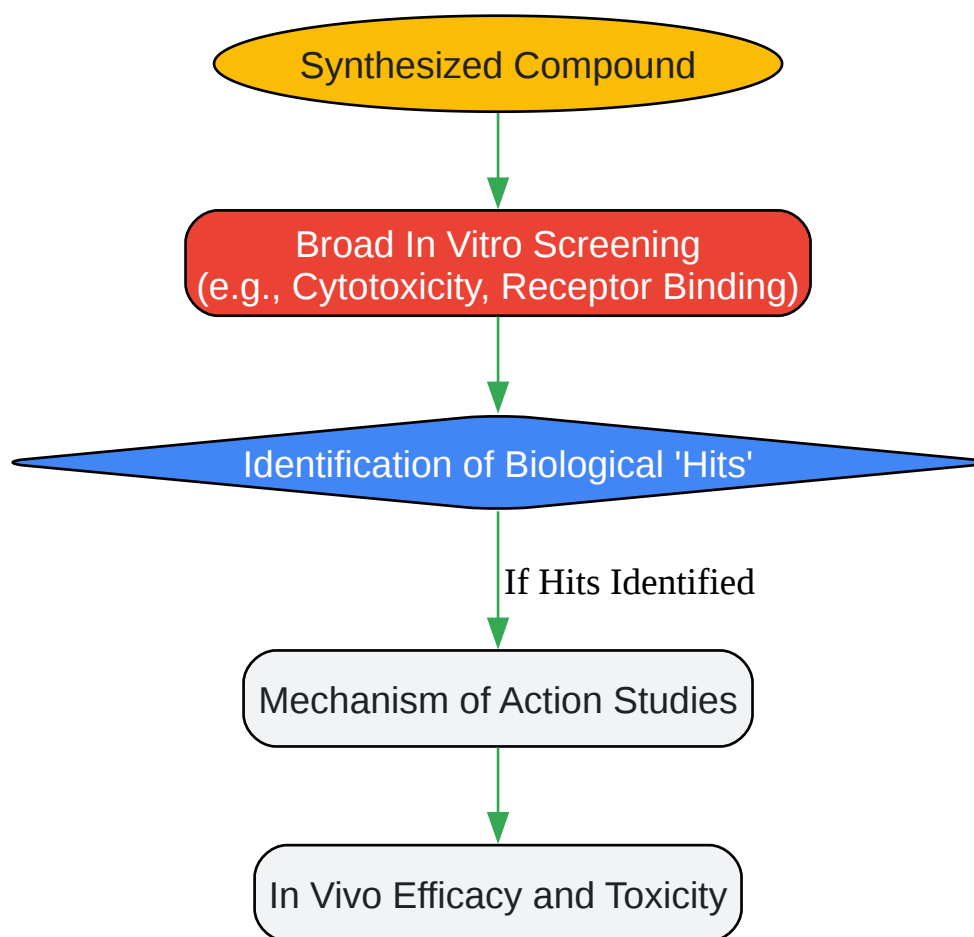
Biological Activity and Potential Applications

There is no direct evidence in the scientific literature regarding the biological activity of **2-Heptyl-2-(hydroxymethyl)propane-1,3-diol**. However, the broader class of 2-substituted propane-1,3-diols has been investigated for various therapeutic applications.

A notable example is the investigation of 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive properties.^[2] This class of compounds, which includes the drug Fingolimod, demonstrates that modifications at the 2-position of the propane-1,3-diol backbone can lead to potent biological effects.^[2] The heptyl group of the target compound introduces significant lipophilicity, which could influence its interaction with biological membranes and potential protein targets.

Postulated Research Workflow

Given the lack of data, a logical first step would be a broad in vitro screening to identify potential biological activities.



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Caption: A logical workflow for the initial biological evaluation.

Signaling Pathways and Mechanism of Action

As no biological activity has been reported for **2-Heptyl-2-(hydroxymethyl)propane-1,3-diol**, there is no information on any associated signaling pathways or mechanisms of action. This represents a completely unexplored area of research.

Conclusion

The comprehensive literature review reveals that **2-Heptyl-2-(hydroxymethyl)propane-1,3-diol** is a chemical entity for which there is a significant dearth of scientific data beyond basic identification and predicted properties. The lack of published synthesis protocols and biological studies presents a unique opportunity for original research. Future investigations could focus on establishing a reliable synthetic route and undertaking broad biological screening to uncover

potential therapeutic applications, drawing inspiration from the activities of structurally related compounds.

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